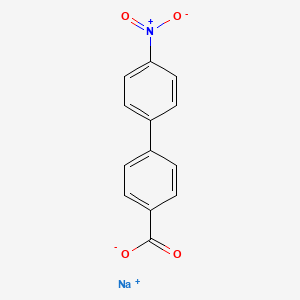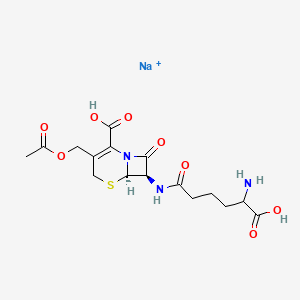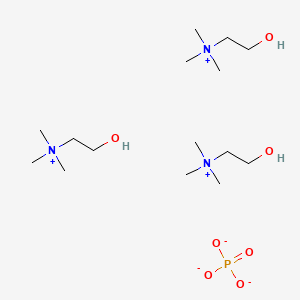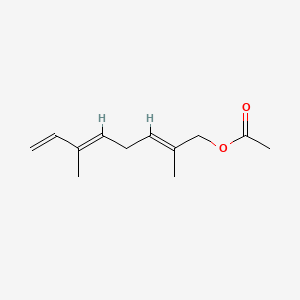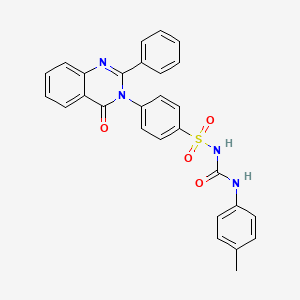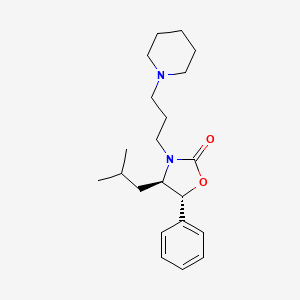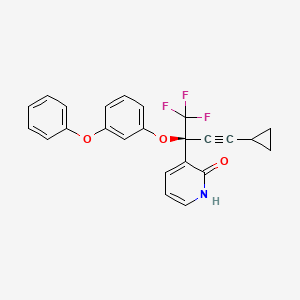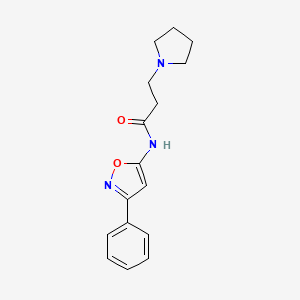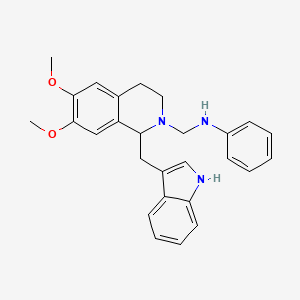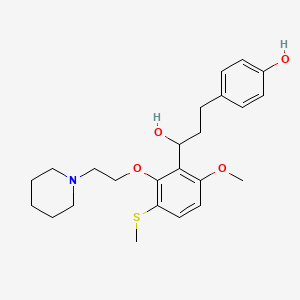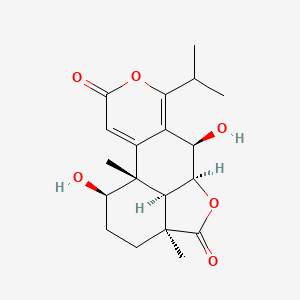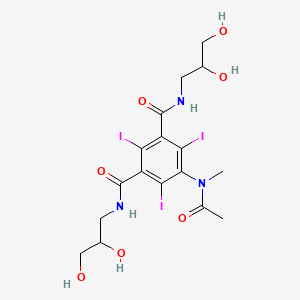
5-(Acetylmethylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a complex organic compound characterized by its triiodo-substituted benzene ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide typically involves multiple steps. The starting material is often a triiodo-substituted benzene derivative, which undergoes a series of reactions to introduce the acetylmethylamino and dihydroxypropyl groups. Common reagents used in these reactions include acylating agents, amines, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acetylmethylamino group can be reduced to form primary or secondary amines.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl groups may yield carboxylic acids, while reduction of the acetylmethylamino group may produce primary amines.
Scientific Research Applications
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential use in diagnostic imaging, particularly in radiology, due to its high iodine content which provides contrast in imaging techniques.
Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its visibility in imaging techniques, while the functional groups may interact with biological molecules, potentially altering their activity or localization.
Comparison with Similar Compounds
Similar Compounds
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-diiodo-1,3-benzenedicarboxamide: Similar structure but with one less iodine atom.
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-1,3-benzenedicarboxamide: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The uniqueness of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide lies in its triiodo substitution, which enhances its potential as an imaging agent due to the high atomic number of iodine, providing better contrast in imaging techniques compared to compounds with chlorine or fewer iodine atoms.
Properties
CAS No. |
88116-55-6 |
|---|---|
Molecular Formula |
C17H22I3N3O7 |
Molecular Weight |
761.1 g/mol |
IUPAC Name |
5-[acetyl(methyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)23(2)15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)22-4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,30) |
InChI Key |
ZJPDTNYOSIOAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


